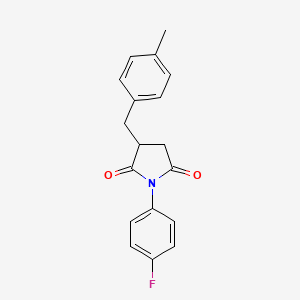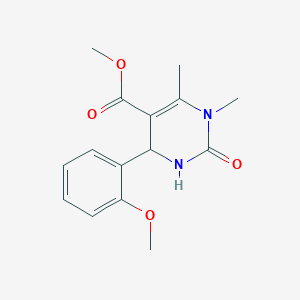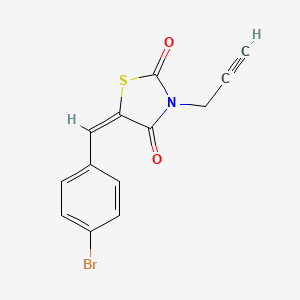
N~1~-(3,4-dimethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3,4-dimethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DNP-Glyc, is a chemical compound used in scientific research. This compound has gained attention due to its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of DNP-Glyc is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DNP-Glyc has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DNP-Glyc in lab experiments is its ability to selectively target cancer cells. This makes it a potentially effective treatment for cancer. However, one of the limitations is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the use of DNP-Glyc in scientific research. One direction is to further investigate its potential as a treatment for cancer. Additionally, more research is needed to determine its safety and efficacy in humans. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, DNP-Glyc is a chemical compound with potential therapeutic properties. Its ability to selectively target cancer cells makes it a potentially effective treatment for cancer. However, more research is needed to determine its safety and efficacy in humans. Future research should focus on further investigating its potential as a treatment for cancer and exploring its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of DNP-Glyc involves the reaction of 3,4-dimethylphenyl isocyanate, 4-nitrophenyl isocyanate, and phenylsulfonyl glycine in the presence of a coupling agent. The resulting compound is a white crystalline powder with a molecular weight of 436.5 g/mol.
Aplicaciones Científicas De Investigación
DNP-Glyc has been used in various scientific research studies due to its potential therapeutic properties. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-16-8-9-18(14-17(16)2)23-22(26)15-24(19-10-12-20(13-11-19)25(27)28)31(29,30)21-6-4-3-5-7-21/h3-14H,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQTWLDXEVEUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5008539.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(5-methoxy-2-furoyl)-4-piperidinecarboxamide](/img/structure/B5008541.png)



![8-({2-[(4-chlorophenyl)thio]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5008567.png)

![methyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5008584.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5008588.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5008590.png)
![1-{2-[4-(4-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5008603.png)
![2-benzyl-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5008634.png)
![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B5008637.png)
